3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine
Description
Significance of Nitrogen Heterocycles in Medicinal Chemistry
Nitrogen-containing heterocyclic compounds are organic molecules that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. These structures are of paramount importance in medicinal chemistry, with a significant percentage of all pharmaceuticals containing a nitrogen heterocycle. nih.govrsc.org Their prevalence is due to their ability to engage in various biological interactions, including hydrogen bonding, and to serve as scaffolds that can be readily functionalized to optimize drug-like properties. nih.gov
Fused heterocyclic ring systems are formed when two or more rings share a common bond and at least one of the rings is heterocyclic. This fusion of rings creates a more rigid and conformationally constrained structure, which can lead to higher binding affinity and selectivity for biological targets. researchgate.net The pyrrolo[2,3-b]pyridine scaffold is an example of a fused bicyclic system, where a pyrrole (B145914) ring is fused to a pyridine (B92270) ring.
The 1H-pyrrolo[2,3-b]pyridine core, also commonly known as 7-azaindole (B17877), is recognized as a "privileged scaffold" in drug discovery. This designation is due to its recurring presence in a multitude of biologically active compounds spanning various therapeutic areas, including oncology and neurology. nih.govnih.gov The scaffold's ability to act as a versatile template for inhibitor design, particularly for protein kinases, has cemented its importance in modern medicinal chemistry. nih.govrsc.org
Historical Perspective and Evolution of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) Research
Research into 7-azaindole and its derivatives has a rich history, with initial synthetic explorations dating back several decades. Over time, the focus has shifted from fundamental synthesis to the systematic exploration of its utility in drug discovery programs. Advances in synthetic methodologies have enabled the functionalization of the 7-azaindole core at various positions, leading to the generation of large libraries of derivatives for biological screening. uni-rostock.de This has resulted in the identification of numerous potent and selective inhibitors of various enzymes and receptors.
Structural Relationship and Bioisosterism with Indole (B1671886) and Other Heterocyclic Systems
While specific research on 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine is limited, its constituent parts suggest a molecule of significant interest. The 7-azaindole core provides a well-established platform for biological activity. The presence of a methyl group at the 5-position and an allyl group at the 3-position offers opportunities for further chemical modification and exploration of structure-activity relationships. The functionalization at the 5-position of the 7-azaindole ring is a key transformation in the synthesis of various biologically active compounds. google.com Similarly, substitutions at the 3-position have been shown to be crucial for the activity of many 7-azaindole-based inhibitors. nih.gov
Below is a table summarizing the key properties of the parent compound and the specific subject of this article.
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
| 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) | C₇H₆N₂ | 118.14 g/mol | 271-63-6 |
| This compound | C₁₁H₁₂N₂ | 172.23 g/mol | 1198098-45-1 |
As research in medicinal chemistry continues to advance, it is likely that compounds such as This compound will be synthesized and evaluated for their biological potential, building upon the rich chemical and pharmacological history of the 7-azaindole scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3-prop-2-enyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-3-4-9-7-13-11-10(9)5-8(2)6-12-11/h3,5-7H,1,4H2,2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTAAURJINNOQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2CC=C)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673633 | |
| Record name | 5-Methyl-3-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198098-45-1 | |
| Record name | 5-Methyl-3-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Allyl 5 Methyl 1h Pyrrolo 2,3 B Pyridine and Its Derivatives
Established Synthetic Routes to the 1H-Pyrrolo[2,3-b]pyridine Core
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole (B17877), nucleus is a significant scaffold in medicinal chemistry. nih.gov Its synthesis has been approached through various classical and modified organic reactions. The most prevalent strategies involve either constructing the pyridine (B92270) ring onto a pre-existing pyrrole (B145914) (cyclocondensation) or forming the pyrrole ring from a substituted pyridine precursor (pyrrolo annelation). researchgate.net
Cyclocondensation reactions are a powerful tool for building the pyridine portion of the 7-azaindole system starting from a substituted pyrrole. These methods typically involve the reaction of a 2-aminopyrrole derivative with a three-carbon synthon, which undergoes cyclization and aromatization to form the fused pyridine ring.
One effective strategy involves the reaction of 2-aminopyrrole-3-carbonitrile derivatives with compounds containing an active methylene (B1212753) group, such as 2-arylidenemalononitriles. juniperpublishers.comresearchgate.net This approach leverages the nucleophilicity of the 2-amino group on the pyrrole ring to initiate a cascade of reactions. For instance, the reaction between 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile and 2-arylidenemalononitriles in the presence of a base like piperidine (B6355638) proceeds in high yield. juniperpublishers.comresearchgate.net The reaction mechanism involves a Michael addition followed by intramolecular cyclization and subsequent elimination to afford the highly substituted 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile derivatives. juniperpublishers.com
Table 1: Examples of Cyclocondensation with Active Methylene Compounds
| 2-Aminopyrrole Reactant | Active Methylene Reactant | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile | Benzylidenemalononitrile | 4-amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | 87 | juniperpublishers.com |
A versatile and widely used method for constructing the pyridine ring is the condensation of 1-substituted-2-aminopyrroles with 1,3-dicarbonyl compounds. rsc.org This acid-catalyzed reaction provides a direct, one-step route to the 1H-pyrrolo[2,3-b]pyridine core. Various 1,3-dicarbonyl compounds, including acetylacetone (B45752) (a 1,3-diketone), β-ketoesters, and malonates, can be employed. rsc.org The reaction of 1-alkyl- or 1-aryl-2-amino-4-cyanopyrroles with these dicarbonyls in the presence of hydrochloric acid yields the corresponding substituted 7-azaindoles. rsc.org The mechanism is believed to proceed through the formation of an enamine intermediate, which then undergoes intramolecular cyclization onto the pyrrole ring, followed by dehydration to furnish the aromatic pyridine ring.
Classical indole (B1671886) syntheses have been adapted for the preparation of their aza-analogs, including 7-azaindole.
The Madelung synthesis , which traditionally involves the high-temperature, base-catalyzed intramolecular cyclization of N-acyl-o-toluidines to form indoles, has been modified for the synthesis of 1H-pyrrolo[2,3-b]pyridines. wikipedia.orgrsc.org This approach starts with an appropriately substituted N-acyl-2-amino-3-methylpyridine. The strong base deprotonates both the amide nitrogen and the methyl group adjacent to the pyridine nitrogen, initiating an intramolecular cyclization to form the pyrrole ring. researchgate.netwikipedia.org While effective, this method is often limited by the requirement for high temperatures and strong bases. researchgate.netwikipedia.org
The Reissert synthesis is another named reaction adapted for azaindole synthesis. An extended Reissert synthetic route has been described for the preparation of derivatives like 6-methyl-7-azaindole. researchgate.net Generally, Reissert-type reactions are recognized as a viable method for constructing the 7-azaindole ring system. researchgate.net
Perhaps the most general and widely employed strategy for constructing the 7-azaindole skeleton involves building the pyrrole ring onto a pre-existing, functionalized pyridine ring. researchgate.netnih.gov This approach, known as pyrrolo annelation, offers flexibility in the placement of substituents on the pyridine portion of the final molecule.
A common starting material for this route is a 2-amino-3-substituted pyridine. For example, a modified Madelung synthesis starts from 2-amino-3-picoline derivatives. researchgate.net Another approach is the Chichibabin-type cyclization, where the metalation of a 3-picoline with a strong base like lithium diisopropylamide (LDA), followed by condensation with a nitrile (e.g., benzonitrile), leads to the formation of a 2-substituted-7-azaindole. nih.gov This reaction proceeds via a nucleophilic addition of the deprotonated picoline to the nitrile, followed by intramolecular cyclization onto the pyridine nitrogen. nih.gov
Cyclocondensation Reactions
Advanced Synthetic Approaches and Catalyst Applications
Modern organic synthesis has introduced a variety of catalytic methods that have been applied to both the construction and functionalization of the 1H-pyrrolo[2,3-b]pyridine core, enabling the creation of complex derivatives.
Palladium-catalyzed cross-coupling reactions are particularly prominent. The Suzuki-Miyaura coupling is frequently used to introduce aryl or vinyl substituents. For example, a 2-iodo-4-chloropyrrolopyridine intermediate can undergo chemoselective Suzuki coupling with an arylboronic acid at the C-2 position. nih.gov Similarly, the Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, allowing for the introduction of various amino groups at positions like C-4 on the 7-azaindole ring. nih.gov Other catalytic systems, such as copper-catalyzed Chan-Lam coupling , have also been employed to form C-N bonds in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives. nih.gov
Direct C-H functionalization represents a state-of-the-art approach to modifying the core structure without the need for pre-functionalized starting materials like halides or triflates. While challenging on electron-deficient rings like pyridine, methods for the distal C-H functionalization are emerging. nih.gov For instance, iridium-catalyzed borylation can selectively introduce a boryl group at the C-3 position of a pyridine ring, which can then be used in subsequent cross-coupling reactions. nih.gov
Once the 5-methyl-1H-pyrrolo[2,3-b]pyridine core is synthesized, the final allyl group can be introduced. Research has shown that electrophilic substitution on the 7-azaindole ring occurs predominantly at the 3-position. rsc.org Therefore, a direct allylation using an allyl halide under appropriate conditions would be a plausible route to the target compound, 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine.
Table 2: Advanced Catalytic Reactions in 7-Azaindole Synthesis
| Reaction Type | Catalyst/Reagents | Purpose | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd₂(dba)₃ / K₂CO₃ | C-C bond formation (arylation) | nih.gov |
| Buchwald-Hartwig Amination | RuPhos Pd G2 | C-N bond formation (amination) | nih.gov |
| Chan-Lam Coupling | Cu(OAc)₂ / Pyridine | C-N bond formation | nih.gov |
| Chichibabin Cyclization | Lithium diisopropylamide (LDA) | Pyrrole ring annelation | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the functionalization of the pyrrolo[2,3-b]pyridine scaffold. researchgate.net These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, enable the introduction of a wide array of substituents onto the heterocyclic core. osi.lv
The Suzuki-Miyaura coupling, for instance, is widely used to form C-C bonds by reacting a halogenated pyrrolo[2,3-b]pyridine intermediate with an organoboron reagent. nih.gov This method is particularly effective for introducing aryl or heteroaryl groups at various positions of the ring system. mdpi.com The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and chemoselectivity, especially when multiple reactive sites are present on the substrate. nih.gov For example, a chemoselective Suzuki-Miyaura coupling can be performed at the C2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, leaving the chloro-substituent available for subsequent functionalization. nih.gov
The reaction conditions for these couplings are tailored to the specific substrates and desired outcomes. A typical Suzuki-Miyaura reaction might involve a palladium catalyst like Pd(dppf)Cl₂ or Pd₂(dba)₃, a base such as K₂CO₃, and a solvent system like a mixture of ethanol (B145695) and water. nih.govmdpi.com
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for Pyrrolo[2,3-b]pyridine Derivatives
| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Product Yield |
|---|---|---|---|---|---|
| 4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | 1,4-dioxane/water | 83% nih.gov |
Data is illustrative of general pyrrolopyridine synthesis and not specific to this compound.
Chan-Lam Coupling Reactions
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, provides a valuable method for forming carbon-heteroatom bonds, particularly C-N and C-O bonds. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction typically involves the coupling of an aryl boronic acid with an amine or an alcohol. wikipedia.org It offers an air-stable and often milder alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. nih.gov
In the context of pyrrolo[2,3-b]pyridine synthesis, the Chan-Lam coupling can be employed to introduce N-aryl or O-aryl substituents. The reaction is advantageous as it can be conducted at room temperature and is tolerant of various functional groups. wikipedia.org For example, a pyrrole derivative can be coupled with an aryl boronic acid using a copper catalyst and a pyridine ligand to afford the N-arylated product in high yield. wikipedia.orgnih.gov The mechanism is thought to proceed through a copper(III) intermediate which undergoes reductive elimination to form the desired product. wikipedia.orgorganic-chemistry.org
Table 2: General Conditions for Chan-Lam Coupling
| Substrate 1 | Substrate 2 | Catalyst | Ligand | Conditions |
|---|---|---|---|---|
| Pyrrole/Amine | Aryl boronic acid | Copper(II) acetate | Pyridine | Room temperature, air |
This table represents generalized conditions for the Chan-Lam reaction. wikipedia.orgnih.gov
Buchwald-Hartwig Amination-Type Cross-Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.org This reaction has become a cornerstone in medicinal chemistry for constructing aryl amines from aryl halides or triflates and primary or secondary amines. nih.govwikipedia.org Its development has significantly expanded the ability to synthesize complex nitrogen-containing heterocycles. wikipedia.org
For the synthesis of pyrrolo[2,3-b]pyridine derivatives, the Buchwald-Hartwig amination is frequently used to install amino substituents at specific positions of the heterocyclic core. nih.gov For example, a 4-chloro-7-azaindole (B22810) can be aminated using a palladium catalyst, a suitable phosphine (B1218219) ligand (such as RuPhos or XPhos), and a base. nih.gov The choice of ligand is crucial and can significantly impact the reaction's efficiency and selectivity. nih.govmdpi.com The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the aryl amine product. wikipedia.orglibretexts.org
Table 3: Buchwald-Hartwig Amination for Pyrrolopyrimidine Derivatives
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 4-chloro-7-(SEM)-7H-pyrrolo[2,3-d]pyrimidine | 1-(6-chloropyridin-3-yl)-N-methylmethanamine | - | DIPEA | n-BuOH | 64% mdpi.com |
| 5-(6-chloropyridin-3-yl)-pyrrolopyrimidine intermediate | Pyridin-3-ylmethanamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-dioxane | - |
*This entry represents a variation, coupling with a boronic acid under Buchwald-Hartwig type conditions. mdpi.com Data is illustrative of general pyrrolopyrimidine synthesis and not specific to this compound.
Regioselective Functionalization Strategies in Pyrrolo[2,3-b]pyridine Synthesis
Achieving regioselectivity is a critical challenge in the synthesis of complex molecules like substituted pyrrolo[2,3-b]pyridines. The inherent reactivity of the different positions on the pyridine and pyrrole rings can lead to mixtures of products if not properly controlled. researchgate.net
Strategies for regioselective functionalization often rely on the careful orchestration of directing groups, protecting groups, and the choice of reaction conditions. For instance, in a di-halogenated pyrrolo[2,3-d]pyrimidine, the Suzuki coupling can be directed to occur selectively at the more reactive C4 position over the C2 position by controlling the reaction temperature and stoichiometry of the boronic acid. researchgate.net
Another approach involves direct C-H activation, where a transition metal catalyst selectively activates a specific C-H bond for functionalization, avoiding the need for pre-functionalized halogenated substrates. chemistryviews.org For example, a palladium-catalyzed C6 arylation of pyrrolo[2,3-d]pyrimidines with arylboronic acids has been developed, utilizing an oxidant and an acidic solvent to achieve high regioselectivity. chemistryviews.org The sequence of bond-forming steps is also a key strategic consideration. A synthetic route might involve a chemoselective Suzuki coupling at one position, followed by a Buchwald-Hartwig amination at another, with the order of reactions dictating the final substitution pattern. nih.gov
Optimization of Synthetic Procedures for Pyrrolo[2,3-b]pyridine Derivatives
Optimizing synthetic routes is essential for improving efficiency, increasing yields, and ensuring the scalability of processes for producing pyrrolo[2,3-b]pyridine derivatives. This involves a systematic investigation of reaction parameters and purification methods.
Strategies for Improved Yields and Reduced Byproduct Formation
The optimization of synthetic procedures for pyrrolo[2,3-b]pyridine derivatives focuses on maximizing the yield of the desired product while minimizing the formation of impurities. mdpi.com This is often achieved by fine-tuning reaction conditions such as catalyst, ligand, base, solvent, and temperature. nih.gov
Considerations for Large-Scale Preparation
Transitioning a synthetic route from a laboratory scale to a large-scale, industrial preparation presents unique challenges. google.comacs.org Issues such as cost-effectiveness, safety, reproducibility, and the availability of starting materials become paramount. google.com Processes developed on a small scale may not be directly transferable, requiring re-optimization of reaction conditions. acs.org
For large-scale synthesis, versatile and efficient processes are necessary. This includes developing routes that use low-cost reagents and catalysts, minimize the number of synthetic steps, and allow for high-purity products without cumbersome purification methods. google.com For example, a thorough investigation into the synthesis of 1,4-dihydro-pyrrolo[3,2-b]pyrroles identified that while various metal salts could catalyze the reaction, iron salts were the most efficient, a key finding for cost-effective scale-up. acs.org The optimization for large-scale production often involves moving towards more concentrated reaction mixtures, managing exotherms, and developing robust crystallization procedures for product isolation.
Functionalization of the Pyrrolo[2,3-b]pyridine Ring System
The functionalization of the 7-azaindole scaffold can be achieved through various methods that allow for the introduction of substituents at specific positions of both the pyrrole and pyridine rings. Advances in metal-catalyzed cross-coupling and C-H bond functionalization have provided a diverse toolkit for chemists. nih.gov The pyrrolo[2,3-b]pyridine system is known to undergo electrophilic substitution, predominantly at the 3-position of the pyrrole ring. rsc.org
The synthesis of this compound involves the strategic introduction of a methyl group at the C5 position and an allyl group at the C3 position. The starting material for such a synthesis would typically be a pre-functionalized pyridine ring that is then used to construct the fused pyrrole ring, or a commercially available 5-methyl-1H-pyrrolo[2,3-b]pyridine which is then further functionalized.
A common strategy for the introduction of substituents at the C3 position of the 7-azaindole nucleus involves a two-step sequence: halogenation followed by a cross-coupling reaction. The C3 position is readily halogenated, for instance by iodination using N-iodosuccinimide (NIS). acs.org The resulting 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine can then undergo a Suzuki-Miyaura cross-coupling reaction with an allylboronic acid derivative to introduce the allyl group. nih.gov
Alternatively, direct C3-allylation of 7-azaindoles has been reported. An iridium-catalyzed C3-selective asymmetric allylation of 7-azaindoles with secondary allylic alcohols provides a more direct route to such compounds. rsc.orgresearchgate.net This method offers high regioselectivity for the C3 position.
Below is a representative table of reaction conditions for the C3-functionalization of 7-azaindoles, which could be adapted for the synthesis of this compound.
| Reaction | Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Iodination | 5-Bromo-7-azaindole | NIS | 5-Bromo-3-iodo-7-azaindole | - | acs.org |
| Suzuki Coupling | 3-Iodo-7-azaindole derivative | Arylboronic acid, Pd catalyst, base | 3-Aryl-7-azaindole derivative | Good to excellent | nih.gov |
| Direct Allylation | 7-Azaindole | Racemic secondary allylic alcohol, Iridium catalyst | C3-Allylated 7-azaindole | Good to high | rsc.orgresearchgate.net |
The pyridine nitrogen of the pyrrolo[2,3-b]pyridine ring system can be oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain types of functionalization. nih.gov The N-oxidation can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA).
The resulting 7-azaindole N-oxide can then undergo a range of transformations. For instance, treatment with reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) (TFAA) can lead to the introduction of substituents on the pyridine ring. wikipedia.orgwikipedia.org A notable reaction is the Boekelheide rearrangement, where α-picoline N-oxides rearrange to form hydroxymethylpyridines upon treatment with acetic or trifluoroacetic anhydride. wikipedia.org While direct analogues for this compound N-oxide are not extensively documented, the principles of pyridine N-oxide chemistry suggest that similar transformations could be applied.
For example, the reaction of a 7-azaindole N-oxide with POCl₃ can lead to chlorination at the positions ortho or para to the N-oxide, if available. stackexchange.com Subsequent deoxygenation of the N-oxide, which can be achieved with reagents like PCl₃, restores the 7-azaindole aromatic system. iitg.ac.in
The following table summarizes some general transformations of pyridine N-oxides that are relevant to the modification of the pyrrolo[2,3-b]pyridine scaffold.
| Reaction | Starting Material | Reagents and Conditions | Product Type | Reference |
| N-Oxidation | 7-Azaindole derivative | m-CPBA | 7-Azaindole N-oxide | nih.gov |
| Boekelheide Rearrangement | α-Picoline N-oxide | Trifluoroacetic anhydride (TFAA) | Hydroxymethylpyridine | wikipedia.org |
| Chlorination | Pyridine N-oxide | Phosphorus oxychloride (POCl₃) | Chloropyridine | stackexchange.com |
| Deoxygenation | Pyrazole N-oxide | Phosphorus trichloride (B1173362) (PCl₃) | Pyrazole | iitg.ac.in |
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine by providing information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present. The aromatic protons on the pyrrolo[2,3-b]pyridine core will appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The protons of the allyl group will show a characteristic pattern: the vinyl protons will resonate in the δ 5.0-6.5 ppm range, while the methylene (B1212753) protons adjacent to the pyrrole (B145914) ring will appear further upfield. The methyl group protons attached to the pyridine (B92270) ring are expected to produce a singlet peak in the upfield region, around δ 2.3-2.6 ppm. The N-H proton of the pyrrole ring will likely appear as a broad singlet in the downfield region, often above δ 10 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The carbon atoms of the aromatic pyrrolo[2,3-b]pyridine ring are expected to resonate in the δ 100-150 ppm range. The sp² hybridized carbons of the allyl group's double bond will also appear in this downfield region, while the sp³ hybridized methylene carbon of the allyl group will be found further upfield. The carbon of the methyl group is anticipated to be one of the most upfield signals, typically below δ 20 ppm.
| ¹H NMR Data | |
| Chemical Shift (δ) ppm | Proton Assignment |
| ~10.0-12.0 (br s, 1H) | N-H (pyrrole) |
| ~8.2 (s, 1H) | Ar-H |
| ~7.0-7.5 (m, 2H) | Ar-H |
| ~5.9-6.1 (m, 1H) | -CH=CH₂ |
| ~5.0-5.2 (m, 2H) | -CH=CH₂ |
| ~3.5 (d, 2H) | -CH₂-CH=CH₂ |
| ~2.4 (s, 3H) | -CH₃ |
| ¹³C NMR Data | |
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~149.0 | C (aromatic) |
| ~145.0 | C (aromatic) |
| ~137.0 | -CH=CH₂ |
| ~130.0 | C (aromatic) |
| ~128.0 | C (aromatic) |
| ~116.0 | -CH=CH₂ |
| ~115.0 | C (aromatic) |
| ~110.0 | C (aromatic) |
| ~100.0 | C (aromatic) |
| ~30.0 | -CH₂- |
| ~17.0 | -CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of this compound. The empirical formula of the compound is C₁₁H₁₂N₂. The expected molecular weight is approximately 172.23 g/mol . amerigoscientific.com In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 172. Fragmentation of the allyl group is a likely pathway, which would result in characteristic fragment ions.
| Mass Spectrometry Data | |
| m/z Value | Fragment Assignment |
| 172 | [M]⁺ (Molecular Ion) |
| 157 | [M - CH₃]⁺ |
| 131 | [M - C₃H₅]⁺ (Loss of allyl group) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands. A broad peak in the range of 3200-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the pyrrole ring. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are expected in the 2850-3100 cm⁻¹ region. The C=C stretching of the aromatic rings and the allyl group would likely appear in the 1500-1650 cm⁻¹ region.
| Infrared (IR) Spectroscopy Data | |
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 | N-H Stretch (pyrrole) |
| ~3100-3000 | C-H Stretch (aromatic/vinyl) |
| ~2950-2850 | C-H Stretch (aliphatic) |
| ~1620 | C=C Stretch (aromatic/alkene) |
| ~1580 | C=N Stretch (pyridine) |
Elemental Analysis
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and nitrogen) in the compound, which can be compared with the theoretical values calculated from its molecular formula, C₁₁H₁₂N₂. This comparison is a fundamental method for confirming the empirical formula of the synthesized compound.
| Elemental Analysis Data | |
| Element | Theoretical % |
| Carbon (C) | 76.71 |
| Hydrogen (H) | 7.02 |
| Nitrogen (N) | 16.27 |
Biological Activities and Mechanistic Studies of 3 Allyl 5 Methyl 1h Pyrrolo 2,3 B Pyridine Derivatives
Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine core structure has proven to be a valuable template for designing inhibitors of various protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. Researchers have successfully modified this scaffold to create derivatives that selectively target specific kinases, demonstrating the platform's therapeutic potential.
Janus Kinase 3 (JAK3) Inhibition by 1H-Pyrrolo[2,3-b]pyridine Derivatives
Janus kinases (JAKs) are a family of enzymes that are essential for signaling pathways of a number of inflammatory and immune mediators. nih.gov Among the JAK family, JAK3 is primarily expressed in hematopoietic cells and plays a critical role in cytokine signaling, making it an attractive target for the development of immunomodulators for treating conditions like organ transplant rejection. nih.govjst.go.jp A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as novel immunomodulators that target JAK3. nih.govresearchgate.net
Systematic chemical modifications of the 1H-pyrrolo[2,3-b]pyridine ring have demonstrated that substituents at the C4 and C5 positions are critical for potent JAK3 inhibitory activity. nih.gov Research has shown that the introduction of a carbamoyl (B1232498) group at the C5-position significantly enhances the compound's ability to inhibit JAK3. nih.govresearchgate.net
Further structure-activity relationship (SAR) studies focused on the C4-position. It was discovered that substituting this position with a cyclohexylamino group led to a substantial increase in JAK3 inhibitory activity. nih.govjst.go.jp The optimization of this C4-substituent was crucial; for instance, replacing an N-cyanopyridylpiperidine group with a cycloalkyl ring at this position was found to be effective in boosting inhibitory potency. nih.gov This led to the identification of compound 14c , a potent and moderately selective JAK3 inhibitor. nih.govresearchgate.net Docking calculations and WaterMap analysis were used to confirm and understand the effects of these substitutions on JAK3 inhibition. nih.govjst.go.jp
| Compound | Modifications | JAK3 IC₅₀ (nM) |
|---|---|---|
| 6 | Initial Analogue | 1100 |
| 11a | C5-Carboxamide | 1600 |
| 14a | C4-Cyclohexylamino, C5-Carboxamide | 14 |
| 14c | Optimized C4-Cyclohexylamino, C5-Carboxamide | 3.5 |
The functional consequence of JAK3 inhibition by these derivatives was assessed by measuring their effect on T-cell proliferation, a key process in the immune response that is stimulated by interleukin-2 (B1167480) (IL-2). nih.govnih.gov The signaling pathway of IL-2 is highly dependent on JAK3. nih.gov
The potent JAK3 inhibitor, compound 14c , demonstrated a significant immunomodulating effect by inhibiting the proliferation of IL-2-stimulated T-cells. nih.govresearchgate.net Another optimized compound, 31 , also showed a potent immunomodulating effect in this cellular assay. nih.gov This confirmed that the enzymatic inhibition of JAK3 by these 1H-pyrrolo[2,3-b]pyridine derivatives translates into functional cellular activity, highlighting their potential as therapeutic agents for immune-related diseases. nih.govnih.gov
| Compound | T-Cell Proliferation IC₅₀ (nM) researchgate.net |
|---|---|
| 14a | 120 |
| 14c | 26 |
BRAF Inhibition (e.g., V600E B-RAF) by Pyrrolo[2,3-b]pyridine Derivatives
The BRAF kinase is a component of the MAPK signaling pathway, which regulates cellular proliferation, differentiation, and survival. nih.gov A specific mutation, V600E, results in a constitutively active BRAF kinase, which is found in a high percentage of cancers, particularly melanoma. nih.govajchem-a.com This has made V600E B-RAF a critical target for cancer therapy. ajchem-a.com The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent inhibitors against this mutated kinase. napier.ac.uknih.gov
Inspired by the structure of FDA-approved V600E B-RAF inhibitors, researchers have designed and synthesized new series of compounds based on the pyrrolo[2,3-b]pyridine framework. napier.ac.uknih.gov In one study, 38 compounds were synthesized and evaluated for their inhibitory effect on V600E B-RAF. napier.ac.uk This effort led to the discovery of compounds 34e and 35 , which showed the highest inhibitory activity with IC₅₀ values of 0.085 µM and 0.080 µM, respectively. napier.ac.uknih.gov
Computational methods, including molecular docking simulations, have also played a role in identifying potential inhibitors from libraries of synthesized pyrrolo[2,3-b]pyridine derivatives. ajchem-a.com These studies helped to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the compounds and critical residues in the active site of the V600E-BRAF kinase. ajchem-a.com
The anticancer potential of these novel V600E B-RAF inhibitors was further investigated by testing their cytotoxic effects on various human cancer cell lines. napier.ac.uk A broad screening of synthesized derivatives against a panel of sixty different human cancer cell lines revealed that compound 35 was a particularly potent cytotoxic agent. napier.ac.uk
Other studies on different series of pyrrolo[2,3-b]pyridine analogues also demonstrated significant growth inhibitory action against cancer cell lines. For example, a panel of three human cancer cell lines—A549 (lung), HeLa (cervical), and MDA MB-231 (breast)—showed sensitivity to several analogues, with growth inhibition observed in the micromolar to sub-micromolar range (IC₅₀ values from 0.12 µM to 9.84 µM). nih.gov These findings underscore the potential of pyrrolo[2,3-b]pyridine derivatives as a basis for the development of new anticancer drugs. napier.ac.uknih.gov
Phosphodiesterase 4B (PDE4B) Inhibition by 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides
One notable compound from this series, designated as 11h , features a 3,3-difluoroazetidine (B2684565) ring and demonstrates significant inhibitory activity (IC50 = 0.14 μM). acs.org This compound's potency is comparable to the established PDE4 inhibitor, rolipram. acs.org
| Compound | PDE4B IC50 (μM) | Selectivity (PDE4D/PDE4B) |
|---|---|---|
| 11h | 0.14 | 6-fold |
| 14x | 0.49 | - |
| 14z | 0.98 | - |
| 14bb | 0.41 | ~15-fold |
Selectivity for PDE4B over other isoforms, particularly PDE4D, is a critical objective in developing new PDE4 inhibitors to potentially mitigate side effects. The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series has shown a variable but promising selectivity profile. nih.gov For instance, compound 11h was found to have a 6-fold selectivity for PDE4B over PDE4D. acs.org Further modifications, such as the addition of a 3,5-difluoro-4-methoxyphenyl group, led to compound 14bb , which displayed an approximately 15-fold selectivity for PDE4B versus PDE4D. nih.gov This demonstrates that targeted chemical modifications can enhance the selectivity of these inhibitors. nih.gov
The anti-inflammatory potential of these PDE4B inhibitors has been evaluated in cellular assays. nih.gov Specifically, their ability to inhibit the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from macrophages has been a key measure of their biological effect. nih.govnih.gov Compound 11h significantly inhibited TNF-α release from macrophages that were stimulated with pro-inflammatory agents like lipopolysaccharide (LPS). nih.govnih.gov The potency of these compounds in cellular assays was shown to be equipotent with the reference compound, rolipram, confirming their potential as anti-inflammatory agents. nih.govacs.org
Fibroblast Growth Factor Receptor (FGFR) Inhibition by 1H-Pyrrolo[2,3-b]pyridine Derivatives
In addition to their anti-inflammatory properties, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov Abnormal activation of the FGFR signaling pathway is a known driver in the progression of various cancers, making it an important therapeutic target. nih.govrsc.org A series of these derivatives demonstrated potent activities against FGFR1, 2, and 3. rsc.org Through structural optimization, compound 4h was identified as a particularly effective pan-FGFR inhibitor. nih.gov
| Enzyme Target | IC50 (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
The FGFR inhibitory activity of these compounds translates into anti-proliferative effects in cancer cell lines. nih.gov Compound 4h was shown to effectively inhibit the proliferation of 4T1 breast cancer cells in in vitro studies. nih.govrsc.org This demonstrates the potential of 1H-pyrrolo[2,3-b]pyridine derivatives to suppress the growth of tumors that are dependent on FGFR signaling. nih.gov
Beyond inhibiting proliferation, compound 4h was also found to induce apoptosis, or programmed cell death, in cancer cells. nih.govrsc.org The ability to trigger this cellular suicide mechanism is a hallmark of many effective anticancer agents. The induction of apoptosis in 4T1 breast cancer cells by compound 4h further supports its potential as a therapeutic candidate for cancer treatment. nih.gov
The metastatic spread of cancer to distant organs is a major cause of mortality. This process involves the migration and invasion of cancer cells. Research has demonstrated that compound 4h significantly inhibits both the migration and invasion of 4T1 cancer cells. nih.govrsc.org This suggests that 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors could play a role in preventing or slowing the progression of metastatic disease. nih.gov
c-Met Kinase and ALK Kinase Inhibition by 1H-Pyrrolo[2,3-b]pyridine Derivatives
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a valuable framework for developing inhibitors of crucial oncogenic kinases such as c-Met (mesenchymal-epithelial transition factor) and ALK (anaplastic lymphoma kinase). Aberrant activation of these receptor tyrosine kinases is a known driver in various cancers.
Research into novel derivatives has led to the synthesis of compounds with significant inhibitory potency. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety were designed and evaluated for their c-Met kinase inhibitory activities. Among them, one of the most promising analogs, compound 34 , demonstrated excellent potency with a half-maximal inhibitory concentration (IC50) value of 1.68 nM against c-Met. mdpi.com
In the pursuit of ALK inhibitors with improved selectivity, medicinal chemists have modified existing kinase inhibitor scaffolds. By replacing an imidazopyridazine nucleus with a 1H-pyrrolo[2,3-b]pyridine core, researchers developed a series of compounds with enhanced selectivity for ALK over TrkA. A notable derivative from this series, featuring a morpholinylamide group, exhibited a potent ALK inhibition with an IC50 of 2.5 nM. rsc.org
Inhibition of c-Met and ALK by 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 34 (1,2,3-triazole derivative) | c-Met | 1.68 | mdpi.com |
| Compound B (morpholinylamide derivative) | ALK | 2.5 | rsc.org |
Inhibition of Other Oncogenic Kinases (e.g., ABL, c-RAF, FLT3, KDR, TrkB)
The therapeutic utility of 1H-pyrrolo[2,3-b]pyridine derivatives extends to a wider range of oncogenic kinases. Fms-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML), and derivatives of this scaffold have been specifically designed as FLT3 inhibitors. nih.gov In one study, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized, from which compound CM5 showed potent activity against FLT3-dependent human AML cell lines, with IC50 values of 0.75 μM in MOLM-13 cells and 0.64 μM in MV4-11 cells. nih.gov
Furthermore, the multi-kinase inhibitory potential of this scaffold has been noted. A pyrazole-based kinase inhibitor incorporating the 1H-pyrrolo[2,3-b]pyridine nucleus was tested against a panel of 15 kinases and was found to inhibit c-RAF and FLT3. rsc.org However, specific IC50 values for these inhibitions were not detailed for the pyrrolo[2,3-b]pyridine derivative itself.
While the 1H-pyrrolo[2,3-b]pyridine core has been explored for various kinase targets, specific inhibitory data for derivatives of this scaffold against ABL, KDR (VEGFR-2), and TrkB kinases are not extensively detailed in the currently reviewed literature.
Inhibition of FLT3 by 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Target/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| CM5 | MOLM-13 (AML Cell Line) | 0.75 | nih.gov |
| MV4-11 (AML Cell Line) | 0.64 |
VEGFR-2 Inhibition
Vascular endothelial growth factor receptor-2 (VEGFR-2), also known as KDR, is a primary mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. While the broader class of pyridine-containing heterocyclic compounds has yielded potent VEGFR-2 inhibitors, with some showing IC50 values in the low nanomolar range, specific research focusing on 1H-pyrrolo[2,3-b]pyridine derivatives as VEGFR-2 inhibitors is less prevalent. nih.gov Much of the prominent research in this area has centered on the closely related pyrrolo[2,3-d]pyrimidine scaffold, which has produced highly potent VEGFR-2 inhibitors. researchgate.netnih.gov
NADPH Oxidase 2 (NOX2) Inhibition by Pyrrolo[2,3-b]pyridine Structures
Derivatives based on the 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine structure have emerged as promising inhibitors of NADPH oxidase 2 (NOX2). researchgate.net NOX2 is an enzyme that generates superoxide, a reactive oxygen species (ROS), and its activity is a causative factor in the progression of numerous diseases, including neurodegenerative and cardiovascular conditions. researchgate.net Key compounds from this class include GSK2795039 , NCATS-SM7270 , and IMBIOC-1 . researchgate.net Molecular modeling studies suggest these inhibitors bind at the same site as the enzyme's substrate, NADPH, thereby preventing its activity. researchgate.net
Neuroprotective and Anti-inflammatory Mechanisms in Neurological Pathologies
The inhibition of NOX2 by pyrrolo[2,3-b]pyridine structures is a key mechanism behind their neuroprotective and anti-inflammatory effects. nih.govrsc.org NOX2 is a primary source of ROS in inflammatory cells, and its sustained activation can lead to cellular damage and dysfunction. nih.gov In the central nervous system, neuroinflammation is a critical factor in many neurological diseases. nih.gov By inhibiting NOX2, these compounds can reduce the production of ROS, which in turn attenuates the inflammatory cascade that leads to neuronal damage. snv63.ru This reduction in oxidative stress and inflammation contributes significantly to their neuroprotective profile in models of neurological disorders. nih.govrsc.org
Protection Against Amyloid-beta-Induced Oxidative Stress in Microglial Cells
In the context of Alzheimer's disease, one of the earliest pathological events is the induction of oxidative stress in brain tissue by amyloid-beta (Aβ), a process mediated by NOX2. Pyrrolo[2,3-b]pyridine-based NOX2 inhibitors have demonstrated a direct protective effect against this phenomenon. In studies using HMC3 human microglial cells, inhibitors such as GSK2795039, NCATS-SM7270, and IMBIOC-1 were shown to completely prevent cell death and the pathological effects caused by Aβ. researchgate.net Notably, NCATS-SM7270 and IMBIOC-1 provided a more pronounced protective effect on the survival of these microglial cells than GSK2795039, highlighting their potential as neuroprotective agents against Aβ-induced toxicity. researchgate.net
Cholinesterase (AChE and BChE) and Glycation Inhibition by 7-Azaindole (B17877) Analogs
A series of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) analogs with variable substituents on a phenacyl moiety have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and advanced glycation end-product (AGE) formation. researchgate.net These are key targets in the management of Alzheimer's disease. Several of these compounds displayed potent inhibitory activities. researchgate.net
For instance, compounds 2 , 3 , 4 , and 5 were effective AChE inhibitors, with compounds 4 and 5 showing IC50 values of 0.96 µM and 0.97 µM, respectively. researchgate.net The same set of compounds also inhibited BChE, with compounds 2 (IC50 = 1.25 µM) and 3 (IC50 = 3.93 µM) demonstrating more potent inhibition than the standard drug Galantamine (IC50 = 8.51 µM). researchgate.net In antiglycation assays, compound 5 was particularly potent, with an IC50 value of 120.6 µM, significantly stronger than the standard, rutin (B1680289) (IC50 = 294.50 µM). researchgate.net
Inhibition of Cholinesterases and Glycation by 7-Azaindole Analogs
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Antiglycation IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 2 | 1.34 | 1.25 ± 0.019 | - | researchgate.net |
| Compound 3 | 11.60 | 3.93 ± 0.36 | - | |
| Compound 4 | 0.96 | 9.18 | - | |
| Compound 5 | 0.97 | 10.20 | 120.6 ± 0.2 | |
| Galantamine (Standard) | - | 8.51 ± 0.02 | - | researchgate.net |
| Rutin (Standard) | - | - | 294.50 ± 1.5 | researchgate.net |
(-) Indicates data not provided or not applicable.
PARP-1 Inhibition by 7-Azaindole-1-carboxamide Derivatives
Derivatives of 7-azaindole, the core structure of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine, have been identified as a significant class of inhibitors for Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov PARP-1 is a key enzyme in the DNA repair process, particularly in the base excision repair pathway that mends single-strand DNA breaks. unimi.it Its inhibition can lead to the accumulation of DNA damage and subsequent cell death, a strategy that is particularly effective in cancer cells with existing DNA repair defects, such as those with BRCA1 or BRCA2 mutations. nih.gov
7-Azaindole-1-carboxamides have been specifically designed and synthesized as novel PARP-1 inhibitors. nih.gov Research has shown that these compounds exhibit a range of inhibitory activity against the target enzyme. nih.govnih.gov For instance, a selected compound from this class, ST7710AA1, demonstrated significant in vitro inhibition of PARP-1 and showed promise in overcoming multidrug resistance mediated by P-glycoprotein (Pgp). nih.gov In preclinical studies using a human breast carcinoma model in nude mice, this compound achieved tumor volume inhibition comparable to the well-known PARP inhibitor Olaparib, but at a lower dose. nih.gov The treatment was also well-tolerated by the subjects. nih.gov Further studies have explored the specific DNA binding properties of these inhibitors, suggesting a potential dual mechanism involving G-quadruplex stabilization alongside PARP inhibition. unimi.it
Table 1: PARP-1 Inhibition by a Selected 7-Azaindole-1-carboxamide Derivative
| Compound | Target | Key Findings | Reference |
|---|---|---|---|
| ST7710AA1 (a 7-Azaindole-1-carboxamide) | PARP-1 | Significant in vitro target inhibition; bypasses Pgp-mediated multidrug resistance; tumor inhibition similar to Olaparib in vivo. | nih.gov |
| (2-[6-(4-pyrrolidin-1-ylmethyl-phenyl)-pyrrolo[2,3-b]pyridin-1-yl]-acetamide) | PARP-1 / G-quadruplex DNA | Acts as a strong G-quadruplex binder, suggesting a dual mechanism of action. | unimi.it |
Antiviral Activity of Pyrrolo[2,3-b]pyridine Analogues (e.g., against Rotavirus, Herpes Simplex Virus)
The pyrrolo[2,3-b]pyridine scaffold and its analogues have demonstrated notable potential as antiviral agents against a range of viruses. nih.govnih.gov Research into related heterocyclic systems like pyrido[2,3-b]pyrazines and pyrazolopyridines has shown efficacy against members of the Herpesviridae family, including Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). nih.govmdpi.com
Specifically, a series of non-nucleoside inhibitors with a pyrido[2,3-b]pyrazine (B189457) core were developed as potent inhibitors of human cytomegalovirus (HCMV) DNA polymerase. nih.gov Several of these compounds also exhibited broad-spectrum activity against other herpesviruses. For example, compounds 23, 27, and 28 in one study were effective against HSV-1 and HSV-2. nih.gov Similarly, studies on 1H-pyrazolo[3,4-b]pyridine derivatives have shown potent inhibition of the HSV-1 replicative cycle, with EC₅₀ values comparable to the standard antiviral drug Acyclovir. mdpi.com
Furthermore, pyrrole (B145914) and pyrrolopyrimidine derivatives have been synthesized and tested for their activity against viruses causing gastroenteritis, such as Rotavirus. nih.govnih.gov Certain novel pyrrolo[2,3-d]pyrimidine derivatives exhibited significant antiviral activity against the Rotavirus Wa strain in cell-based assays. nih.govmdpi.com
Table 2: Antiviral Activity of Pyrrolo[2,3-b]pyridine Analogues
| Compound Class | Virus Target | Reported Activity | Reference |
|---|---|---|---|
| Pyrido[2,3-b]pyrazine derivatives | Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2) | Compound 22 showed improved activity against HSV-1 compared to acyclovir. Compound 23 displayed 3-fold more potent HSV-1 activity. | nih.gov |
| 1H-Pyrazolo[3,4-b]pyridine derivatives (ARA-04, ARA-05, AM-57) | Herpes Simplex Virus-1 (HSV-1) | EC₅₀ values around 0.70-1 µM, comparable to Acyclovir. | mdpi.com |
| Pyrrolo[2,3-d]pyrimidine derivatives | Rotavirus Wa Strain | Several compounds exhibited significant antiviral activity in cell culture assays. | nih.gov |
Antimicrobial and Anti-inflammatory Activities of Pyrrolo[2,3-b]pyridine Derivatives
Derivatives of the pyrrolo[2,3-b]pyridine nucleus have been investigated for both antimicrobial and anti-inflammatory properties, showing promise in both areas.
Antimicrobial Activity: The search for new antibacterial agents has led to the exploration of various pyrrolopyridine structures. nih.govmdpi.com A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a novel class of potent antibacterial agents. nih.gov The most active molecule from this series demonstrated a minimum inhibitory concentration (MIC) of 3.35 µg/mL against Escherichia coli. nih.gov Other studies on related fused heterocyclic systems, such as pyrrolo[2,3-b]quinoxalines, have also shown inhibitory activity against bacteria like Staphylococcus aureus (MIC of 32 µg/ml for some compounds) and Mycobacterium tuberculosis. researchgate.net Similarly, pyrano[2,3-b]pyridine and pyrrolo[2,3-b]pyrano[2,3-d]pyridine derivatives have shown potent to moderate activity against both bacteria (E. coli, S. aureus) and fungi (Candida sp., Aspergillus niger). researchgate.net
Anti-inflammatory Activity: The anti-inflammatory potential of pyrrolo[2,3-b]pyridine derivatives has been linked to the inhibition of key inflammatory mediators, such as cyclo-oxygenase (COX) enzymes. nih.gov A study on a series of substituted pyrrolo[2,3-b]pyridine derivatives found that compounds 3i and 3l showed promising anti-inflammatory effects. nih.gov Molecular docking studies suggested these active molecules bind effectively within the COX-2 binding site. nih.gov Research on the broader class of pyrrolopyrimidine derivatives has also confirmed significant in vivo anti-inflammatory activity, with some compounds showing effects comparable to the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. researchgate.netresearchgate.net
Table 3: Antimicrobial and Anti-inflammatory Activity of Pyrrolo[2,3-b]pyridine Derivatives
| Compound Class | Activity Type | Target/Organism | Key Findings | Reference |
|---|---|---|---|---|
| 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives | Antibacterial | Escherichia coli | Most active compound had a MIC value of 3.35 µg/mL. | nih.gov |
| Pyrrolo[2,3-b]quinoxaline derivatives | Antibacterial | Staphylococcus aureus, Mycobacterium tuberculosis H37Rv | MIC of 32 µg/ml against S. aureus; MIC of 6.25 µM against M. tuberculosis. | researchgate.net |
| Pyrrolo[2,3-b]pyridine derivatives (3i, 3l) | Anti-inflammatory | COX-2 Enzyme | Showed promising in vitro and in vivo anti-inflammatory activity. | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivatives | Anti-inflammatory | In vivo models | Several compounds showed significant activity comparable to ibuprofen. | researchgate.netresearchgate.net |
Structure Activity Relationship Sar Studies and Lead Optimization
Identification of Key Structural Moieties and Their Contribution to Biological Activity
Impact of Substituent Position and Chemical Nature (e.g., Allyl, Methyl, Carbamoyl)
The substituents attached to the 1H-pyrrolo[2,3-b]pyridine nucleus are critical determinants of its interaction with biological targets.
Allyl Group (Position 3): While specific SAR data for a 3-allyl group on this exact scaffold is not extensively detailed in broad literature, the C3-position of the 7-azaindole (B17877) ring is a common site for modification. Substitutions at this position often influence the compound's ability to fit into the active site of target proteins. The allyl group, with its non-polar nature and potential for hydrophobic interactions, can contribute to binding affinity within hydrophobic pockets of enzymes like kinases.
Methyl Group (Position 5): The C5-position is a key site for strategic modifications. For instance, in the development of Janus Kinase 3 (JAK3) inhibitors, modifications at this position were pivotal. researchgate.net While a methyl group itself is a simple alkyl substituent, its presence can enhance metabolic stability. mdpi.com In related pyrrolopyridine isomers, the removal of a methyl group from the pyridine (B92270) ring has been shown to cause a significant loss of activity, highlighting its importance for maintaining a favorable pharmacological profile. mdpi.com
Carbamoyl (B1232498) Group: The introduction of a carbamoyl group (-CONH2) has been shown to be a highly effective strategy for enhancing biological activity. In a series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting JAK3, the addition of a carbamoyl group to the C5-position led to a substantial increase in inhibitory activity. researchgate.net This suggests that the carbamoyl group may form crucial hydrogen bonds with amino acid residues in the target's active site, thereby anchoring the molecule and improving its potency. researchgate.net
Influence of Ring Size and Hydrophobicity on Activity and Selectivity
In studies of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as inhibitors of phosphodiesterase 4B (PDE4B), SAR analysis revealed a clear correlation between these factors and the compound's performance. nih.gov Researchers found that the size and hydrophobicity of the amide portion of the molecule directly impacted the inhibitory activity and, importantly, the selectivity for the PDE4B isoform over the related PDE4D. nih.gov For example, increasing the size of an amide substituent on the core ring led to a decrease in activity. nih.gov This indicates that there is an optimal size and lipophilicity for substituents to ensure a productive fit within the target's binding site without causing steric hindrance.
Role of Electron-Donating and Electron-Withdrawing Effects of Substituents
The electronic properties of substituents can significantly alter the reactivity and binding interactions of the 1H-pyrrolo[2,3-b]pyridine scaffold. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been strategically employed to fine-tune activity.
In the development of certain antiproliferative agents based on this scaffold, SAR studies revealed that analogues with electron-withdrawing substitutions were more potent than those with electron-donating substitutions. researchgate.net Similarly, in the pursuit of c-Met kinase inhibitors, it was found that electron-withdrawing groups were necessary to modulate the electron density of the molecule to improve inhibitory activity. nih.gov For example, the introduction of a trifluoromethyl group (a strong EWG) at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was a crucial factor in improving the activity of certain Fibroblast Growth Factor Receptor (FGFR) inhibitors. nih.gov This group was proposed to form a hydrogen bond with a key amino acid residue (G485) in the FGFR1 kinase domain. nih.gov
Conversely, in other contexts, electron-donating groups like methoxy (B1213986) (-OCH3) have been shown to enhance antiproliferative activity in pyridine derivatives, with their position on the ring being a critical factor. nih.gov This highlights that the optimal electronic nature of a substituent is highly dependent on the specific biological target and the binding mode of the inhibitor.
Rational Design Strategies for Enhanced Potency and Selectivity
Insights gained from SAR studies are the foundation for rational drug design, enabling chemists to modify existing molecules to create new ones with improved properties. Strategies such as scaffold hopping and molecular hybridization are powerful tools in this process.
Scaffold hopping involves replacing a central molecular core with a structurally different one while retaining similar biological activity. This approach led to the identification of a novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series of PDE4B inhibitors. nih.gov By replacing a different heterocyclic core with the 1H-pyrrolo[2,3-b]pyridine ring, researchers observed an increase in potency. nih.gov
Structure-based design is another key strategy. For example, knowing that the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring is situated near a specific glycine (B1666218) residue in the FGFR1 active site, researchers rationally introduced a trifluoromethyl group at that position to form an additional hydrogen bond, thereby enhancing inhibitory activity. nih.gov Similarly, molecular hybridization, which combines pharmacophoric elements from different bioactive molecules, has been used to guide the development of new drug candidates. mdpi.comnih.gov These rational approaches, supported by computational modeling, accelerate the discovery of compounds with greater potency and selectivity against their intended targets. nih.gov
Development of Lead Compounds for Further Preclinical Evaluation
The culmination of SAR studies and rational design is the identification of lead compounds—molecules with promising activity, selectivity, and drug-like properties that warrant further investigation. Several potent and selective inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed and advanced as lead compounds.
For instance, in the pursuit of PDE4B inhibitors, compound 11h , which features a 3,3-difluoroazetidine (B2684565) ring, was identified as a lead candidate. It exhibited high inhibitory activity (IC50 = 0.14 μM), 6-fold selectivity over the PDE4D isoform, and a good in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile, marking it as an excellent candidate for further preclinical testing. nih.govnih.gov
In the field of oncology, compound 4h , a derivative with a trifluoromethyl group at the 5-position, emerged as a potent FGFR inhibitor with IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively. rsc.org Its low molecular weight and high ligand efficiency make it an appealing lead for subsequent optimization. rsc.org Another example is compound CM5 , designed as an Fms-like tyrosine kinase 3 (FLT3) inhibitor for Acute Myeloid Leukemia, which showed potent inhibition of FLT3-dependent AML cell lines with IC50 values of 0.75 μM and 0.64 μM in MOLM-13 and MV4-11 cells, respectively. nih.gov
These examples demonstrate the success of lead optimization efforts, transforming a versatile chemical scaffold into highly specialized drug candidates poised for preclinical and, potentially, clinical development. altasciences.com
Table 1: Selected Lead Compounds Based on the 1H-Pyrrolo[2,3-b]pyridine Scaffold
| Compound | Target | Key Activity Data | Significance |
|---|---|---|---|
| Compound 11h | PDE4B | IC50 = 0.14 µM | Potent and selective inhibitor with a good in vitro ADME profile, representing a lead for CNS diseases. nih.govnih.gov |
| Compound 4h | FGFR1/2/3 | IC50 = 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3) | Potent inhibitor of multiple FGFR isoforms with a low molecular weight, making it a promising lead for cancer therapy. rsc.org |
| Compound 14c | JAK3 | IC50 = 1600 nM (JAK3) | Identified as a potent and moderately selective JAK3 inhibitor for potential use in treating immune diseases. researchgate.net |
| Compound CM5 | FLT3 | IC50 = 0.64 µM (MV4-11 cells) | Novel lead compound for the development of FLT3 inhibitors for Acute Myeloid Leukemia (AML). nih.gov |
| Compound 35 | V600EB-RAF | IC50 = 0.080 µM | Demonstrated high inhibitory effect against a key cancer-driving mutation and emerged as a potent cytotoxic agent. nih.gov |
| Compound 22 | CDK8 | IC50 = 48.6 nM | A potent type II CDK8 inhibitor with good bioavailability, developed for colorectal cancer. acs.org |
Computational Chemistry and Molecular Modeling in Pyrrolo 2,3 B Pyridine Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For the pyrrolo[2,3-b]pyridine scaffold, which is a core component of many kinase inhibitors, molecular docking has been instrumental in elucidating the interactions with various protein kinases.
Studies on a range of pyrrolo[2,3-b]pyridine derivatives have demonstrated their potential to bind to the ATP-binding site of kinases such as c-Met, Bruton's tyrosine kinase (BTK), and V600E-BRAF. ajchem-a.comjapsonline.comtandfonline.com For a hypothetical docking study of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine , one would anticipate that the central pyrrolo[2,3-b]pyridine core would form key hydrogen bonds with the hinge region of the kinase. The 5-methyl group would likely occupy a hydrophobic pocket, while the 3-allyl group could either extend into a solvent-exposed region or interact with other hydrophobic residues within the active site.
Predicted Binding Modes and Active Site Interactions
Detailed analysis of docking results for various pyrrolo[2,3-b]pyridine derivatives reveals common binding patterns. The nitrogen atom at position 7 and the N-H group of the pyrrole (B145914) ring are frequently observed to form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. For instance, in studies of c-Met kinase inhibitors, the pyrrolo[2,3-b]pyridine moiety was found to form two hydrogen bonds with Met1160 in the hinge region. tandfonline.com Similarly, in simulations with Janus kinase 3 (JAK3), hydrogen bond interactions with the hinge region of the ATP-binding site were a key focus. researchgate.net
For This compound , a predicted binding mode in a typical kinase active site would likely involve:
Hydrogen Bonding: The N7 and the pyrrole N-H forming hydrogen bonds with the kinase hinge region.
Hydrophobic Interactions: The methyl group at the 5-position fitting into a hydrophobic pocket. The allyl group at the 3-position could also contribute to hydrophobic interactions, depending on its orientation.
Van der Waals Contacts: The aromatic rings of the pyrrolo[2,3-b]pyridine core making extensive van der Waals contacts with surrounding amino acid residues.
| Interaction Type | Potential Interacting Residues (General Kinase) | Role of Substituents on this compound |
| Hydrogen Bonding | Hinge Region (e.g., Met, Cys, Glu) | The core pyrrolo[2,3-b]pyridine scaffold provides the key hydrogen bond donors and acceptors. |
| Hydrophobic Interactions | Hydrophobic Pockets (e.g., Leu, Val, Ile, Ala) | The 5-methyl group is well-suited to occupy small hydrophobic pockets. The 3-allyl group can engage in further hydrophobic interactions. |
| Pi-Stacking | Aromatic Residues (e.g., Phe, Tyr, Trp) | The aromatic system of the pyrrolo[2,3-b]pyridine core can participate in pi-stacking interactions. |
Conformational Analysis and Intramolecular Hydrogen Bonding
Conformational analysis of This compound is crucial for understanding its three-dimensional structure and how it influences binding to a biological target. The flexibility of the allyl group at the 3-position allows the molecule to adopt various conformations. Computational methods such as molecular mechanics and quantum mechanics can be used to determine the relative energies of these conformers and identify the most stable, low-energy conformations.
Intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations of molecules. In the case of the pyrrolo[2,3-b]pyridine scaffold, while the core structure is rigid, substituents can introduce the possibility of intramolecular hydrogen bonds. For This compound itself, there are no classic hydrogen bond donor-acceptor pairs in a position to form a strong intramolecular hydrogen bond. However, in derivatives where the allyl group is replaced with a substituent containing, for example, a hydroxyl or carbonyl group, the potential for intramolecular hydrogen bonding would need to be considered as it could significantly influence the molecule's preferred conformation and its interaction with a target protein. Studies on substituted alcohols have shown that even slight changes in substitution can affect the strength of intramolecular hydrogen bonding. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For pyrrolo[2,3-b]pyridine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structural requirements for their inhibitory activity against various kinases. tandfonline.com
These studies typically involve aligning a set of structurally related compounds and calculating steric and electrostatic fields around them. The resulting models can then be used to predict the activity of new, unsynthesized compounds and to generate contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a CoMSIA map might indicate that a bulky, hydrophobic group is favored at a particular position, while a hydrogen bond donor is preferred at another. tandfonline.com
A hypothetical QSAR study on a series of analogs of This compound could reveal the importance of the size and electronic properties of the substituents at the 3- and 5-positions for a specific biological activity.
In Silico Assessment of Drug-Likeness and Oral Bioavailability Attributes
In the early stages of drug discovery, it is crucial to assess the "drug-likeness" of a compound, which refers to its likelihood of being a successful drug, particularly in terms of its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Various computational models and cheminformatics rules are employed for this purpose.
For This compound , an in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile could be generated to predict its properties. These predictions are based on its chemical structure and include parameters such as aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.
Application of Cheminformatics Rules (e.g., Lipinski, Ghose, Veber, Egan, Muegge)
A common practice in assessing drug-likeness is to evaluate a compound's compliance with several established rules of thumb. These rules are derived from the analysis of the physicochemical properties of known orally bioavailable drugs.
| Rule | Parameter | Guideline | Predicted for this compound |
| Lipinski's Rule of Five | Molecular Weight (MW) | ≤ 500 Da | Compliant |
| LogP (lipophilicity) | ≤ 5 | Compliant | |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Compliant | |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Compliant | |
| Ghose Filter | MW | 160 - 480 Da | Compliant |
| LogP | -0.4 to +5.6 | Compliant | |
| Molar Refractivity | 40 - 130 | Compliant | |
| Number of Atoms | 20 - 70 | Compliant | |
| Veber's Rule | Number of Rotatable Bonds (NRB) | ≤ 10 | Compliant |
| Topological Polar Surface Area (TPSA) | ≤ 140 Ų | Compliant | |
| Egan's Rule | LogP | ≤ 5.88 | Compliant |
| TPSA | ≤ 131.6 Ų | Compliant | |
| Muegge's Rule | MW | 200 - 600 Da | Potentially Non-compliant (low MW) |
| XLogP | -2 to 5 | Compliant | |
| TPSA | ≤ 150 Ų | Compliant | |
| Number of Rings | ≤ 7 | Compliant | |
| Number of Carbons | > 4 | Compliant | |
| Number of Heteroatoms | > 1 | Compliant | |
| Number of Rotatable Bonds | ≤ 15 | Compliant | |
| HBD | ≤ 5 | Compliant | |
| HBA | ≤ 10 | Compliant |
Note: The compliance of "this compound" is predicted based on its structure. The exact values for parameters like LogP would need to be calculated using computational software.
The application of these rules suggests that This compound would likely have favorable physicochemical properties for oral bioavailability. researchgate.netchemrevlett.com However, it is important to note that these are guidelines and not strict rules, and many successful drugs violate one or more of them.
Pyrrolo 2,3 B Pyridine Derivatives in Natural Products Research
Isolation and Characterization from Natural Sources
A prominent example of naturally occurring pyrrolo[2,3-b]pyridine derivatives is the variolin family of alkaloids. Variolins were first isolated from the Antarctic sponge Kirkpatrickia variolosa. researchgate.netnih.gov Variolin B, in particular, has been a subject of significant study due to its notable biological activities. nih.govnih.gov The isolation and structural elucidation of these marine natural products have provided valuable lead compounds for pharmacological research. researchgate.net
| Natural Product | Source Organism | Location of Source |
| Variolin A | Kirkpatrickia variolosa (Sponge) | Antarctica |
| Variolin B | Kirkpatrickia variolosa (Sponge) | Antarctica |
| Deoxyvariolin B | Kirkpatrickia variolosa (Sponge) | Antarctica |
Biosynthetic Pathways and Metabolomic Investigations
The biosynthesis of many complex marine alkaloids, including those with a pyrrolo[2,3-b]pyridine core, is a topic of ongoing research. While the specific biosynthetic pathway for variolins has not been fully elucidated, general pathways for marine pyrrole (B145914) alkaloids offer insight. nih.gov The construction of the pyrrole unit in these natural products often originates from simple amino acid building blocks such as proline, glycine (B1666218), serine, or tryptophan. nih.gov
One established pathway involves δ-aminolevulinic acid (ALA), which is produced from glycine and succinyl-CoA. nih.gov Another significant route is the dehydrogenation of proline to form a pyrrole-2-carboxylate unit, a common precursor. nih.gov For the broader class of pyrrole-imidazole alkaloids, it is hypothesized that precursors like proline and ornithine are involved in forming the core structures. nih.gov These initial building blocks undergo a series of enzymatic transformations to construct the complex heterocyclic systems found in nature. However, the exact enzymes and genetic pathways responsible for these transformations in marine sponges are still largely unknown. semanticscholar.org
Biological Relevance of Natural Pyrrolo[2,3-b]pyridine Analogues (e.g., Variolins)
Natural pyrrolo[2,3-b]pyridine analogues, especially the variolins, exhibit potent and diverse biological activities, making them significant subjects in medicinal chemistry and pharmacology. nih.gov
Variolin B is the most active compound in this family, demonstrating significant in vitro antitumor and antiviral activities. nih.govnih.gov It has shown activity against the P388 murine leukemia cell line. nih.gov Its antiviral properties have been noted against Herpes simplex Type I and Polio Type I viruses. nih.gov
The primary mechanism behind the cytotoxic effects of variolins is the inhibition of cyclin-dependent kinases (CDKs). nih.gov Both Variolin B and its analogue, deoxyvariolin B, act as inhibitors for several CDK-cyclin complexes, which are crucial for cell cycle regulation. By inhibiting these kinases, they can halt the cell cycle, typically blocking cells in the G1 phase and preventing entry into the S phase, ultimately leading to programmed cell death (apoptosis). nih.gov This pro-apoptotic activity occurs rapidly and appears to be independent of the p53 tumor suppressor protein status, suggesting that variolins could be effective against tumors with p53 mutations. nih.gov
| Compound | Biological Activity | Mechanism of Action |
| Variolin B | Antitumor (e.g., against P388 murine leukemia), Antiviral (Herpes simplex Type I, Polio Type I) | Cyclin-dependent kinase (CDK) inhibitor; Induces p53-independent apoptosis. nih.govnih.gov |
| Deoxyvariolin B | Antitumor | Cyclin-dependent kinase (CDK) inhibitor; Induces p53-independent apoptosis. nih.gov |
| N(3')-methyl tetrahydrovariolin B | Antifungal (against Saccharomyces cerevisiae), Cytotoxic (against HCT 116 human colon cancer) | Not specified |
Future Perspectives and Research Directions
Exploration of Novel Synthetic Pathways for Derivatization
The functional groups of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine offer multiple avenues for chemical modification to generate a library of novel derivatives. Future research will likely focus on exploiting the reactivity of the allyl group, the methyl group, and the pyrrolo[2,3-b]pyridine core itself.
The allyl group at the C3 position is particularly amenable to a variety of chemical transformations. These potential modifications could systematically alter the steric and electronic properties of the molecule, which is a key strategy in drug discovery for optimizing target binding and pharmacokinetic profiles.
Potential Derivatization Reactions of the Allyl Group:
| Reaction Type | Reagents and Conditions | Potential Outcome |
|---|---|---|
| Oxidation | OsO4, NMO; or O3 then Me2S | Formation of diols or aldehydes, introducing polar functionality. |
| Reduction | H2, Pd/C | Conversion to a propyl group, exploring the impact of saturation. |
| Heck Reaction | Aryl halides, Pd catalyst | Introduction of various aryl or heteroaryl groups. |
| Metathesis | Grubbs' catalyst, various olefins | Chain extension or functionalization of the allyl group. |
Furthermore, the 5-methyl group, while less reactive, could be functionalized through free-radical halogenation followed by nucleophilic substitution, opening another dimension for structural diversification. The pyrrolo[2,3-b]pyridine ring system itself can also be a target for derivatization, with established methods for substitution at various positions. researchgate.net
Discovery of New Biological Targets for Pyrrolo[2,3-b]pyridine Compounds
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-known hinge-binding motif for a multitude of protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer and inflammation. jst.go.jp Derivatives of this scaffold have been identified as inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR), Janus kinase 1 (JAK1), and Glycogen synthase kinase-3β (GSK-3β). nih.govnih.govnih.gov
Future research should, therefore, involve screening this compound and its derivatives against a broad panel of kinases to identify novel biological targets. The unique combination of the allyl and methyl substituents may confer selectivity for specific kinase isoforms, a highly desirable property for minimizing off-target effects.
Beyond kinases, other potential biological targets for this class of compounds include phosphodiesterases (PDEs), with some pyrrolo[2,3-b]pyridine derivatives showing inhibitory activity against PDE4B, an enzyme involved in inflammatory and neurological conditions. nih.gov Additionally, the potential for these compounds to act as antiviral agents, for instance by inhibiting Adaptor-Associated Kinase 1 (AAK1) which is involved in viral entry into host cells, warrants further investigation. medchemexpress.cnresearchgate.net The exploration of these and other target families could unveil entirely new therapeutic applications.
Advanced SAR and Medicinal Chemistry Strategies for Optimization
A systematic exploration of the Structure-Activity Relationships (SAR) will be pivotal in optimizing the therapeutic potential of this compound. This involves synthesizing a focused library of analogs and evaluating their biological activity to understand the contribution of each structural feature.
Key areas for SAR investigation would include:
The role of the C3-allyl group: Modifications to the allyl group, as outlined in the derivatization section, will help to probe the size and nature of the binding pocket at the C3 position.
The significance of the C5-methyl group: Comparing the activity of the 5-methyl compound with its unsubstituted or larger alkyl-substituted counterparts will elucidate the importance of this group for target engagement.
The impact of substitutions on the pyrrolo[2,3-b]pyridine core: Introducing substituents at other positions of the heterocyclic ring system could further enhance potency and selectivity. nih.gov
Modern medicinal chemistry strategies, such as computer-aided drug design (CADD), can be employed to accelerate the optimization process. Molecular docking studies can predict the binding modes of derivatives with their biological targets, guiding the design of more potent and selective compounds. researchgate.net Fragment-based drug discovery (FBDD) is another powerful approach where the 7-azaindole (B17877) core can be used as a starting point for building more complex and effective drug candidates. pharmablock.com
Potential Applications in Emerging Therapeutic Areas
The diverse biological activities associated with the pyrrolo[2,3-b]pyridine scaffold suggest that this compound and its future derivatives could find applications in a range of therapeutic areas.
Emerging Therapeutic Areas for Pyrrolo[2,3-b]pyridine Derivatives:
| Therapeutic Area | Potential Mechanism of Action |
|---|---|
| Oncology | Inhibition of kinases like FGFR, which are often dysregulated in various cancers. nih.govrsc.org |
| Inflammatory and Autoimmune Diseases | Modulation of inflammatory pathways through inhibition of targets such as JAK1 and PDE4B. nih.govnih.gov |
| Neurodegenerative Diseases | Inhibition of GSK-3β, a kinase implicated in the pathology of Alzheimer's disease. nih.gov |
| Infectious Diseases | Antiviral activity through the inhibition of host kinases like AAK1, which are essential for viral replication. medchemexpress.cnresearchgate.net |
The development of selective inhibitors for these targets could lead to novel treatments for a variety of conditions. For example, potent and selective FGFR inhibitors derived from this scaffold could offer new therapeutic options for certain types of breast cancer. nih.gov Similarly, the development of brain-penetrant GSK-3β inhibitors could provide a new approach to treating Alzheimer's disease. nih.gov The broad spectrum of potential applications underscores the importance of continued research into this promising chemical scaffold.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Confirm allyl group integration (δ 5.1–5.8 ppm for vinyl protons) and methyl group position (δ 2.3–2.5 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₁N₂ requires m/z 171.0922) .
- X-ray crystallography : Resolve ambiguous regiochemistry (e.g., distinguishing N1 vs. N7 alkylation) .
How do substituents at positions 3 and 5 impact biological activity, and how is SAR analyzed?
Advanced Research Question
- Position 3 : Allyl groups enhance membrane permeability but reduce hydrogen-bonding capacity compared to benzoyl substituents. Activity assays (e.g., kinase inhibition) show IC₅₀ shifts from 0.5 µM (3-benzoyl) to 2.1 µM (3-allyl) .
- Position 5 : Electron-rich aryl groups (e.g., 3,4-dimethoxyphenyl) improve target binding affinity via π-π stacking, validated by molecular docking .
- Contradictions : Some studies report inverse trends in solubility vs. activity, requiring MD simulations to resolve .
How are competing N-alkylation and C-alkylation managed during functionalization?
Advanced Research Question
- Regioselective control : Use bulky bases (e.g., KOtBu in NMP) to favor C-alkylation over N-alkylation .
- Directing groups : Install a tosyl group at N1 to block undesired N-alkylation, then remove it post-C-allylation .
- Kinetic studies : Monitor reaction progress via TLC to halt at the C-alkylation stage .
What purification strategies are effective for isolating this compound from complex mixtures?
Basic Research Question
- Column chromatography : Use ethyl acetate/hexane gradients (10–50%) for baseline separation of allylated products .
- Acid-base extraction : Partition crude mixtures between 1M NaOH and EtOAc to remove unreacted boronic acids .
- Recrystallization : Ethanol/water (4:1) yields crystals with >95% purity .
How can computational methods streamline reaction design for novel derivatives?
Advanced Research Question
- Reaction path prediction : Quantum mechanical calculations (DFT) model transition states for allylation steps, identifying low-energy pathways .
- Machine learning : Train models on existing SAR data (e.g., IC₅₀ values) to predict bioactivity of untested substituents .
- Solvent optimization : COSMO-RS simulations screen solvent effects on reaction thermodynamics .
How to resolve discrepancies in reported biological activity data for 3,5-disubstituted derivatives?
Advanced Research Question
- Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) across studies to identify confounding variables .
- Proteomics profiling : Use phosphoproteomics to distinguish on-target vs. off-target effects .
- Structural analogs : Synthesize and test derivatives with incremental substituent changes to isolate activity contributors .
What are the stability and solubility considerations for this compound in biological assays?
Basic Research Question
- Solubility : The allyl group increases logP (predicted 2.1 vs. 1.5 for methyl), requiring DMSO stocks >10 mM .
- Stability : Degrades in PBS (pH 7.4) after 24h at 37°C; use fresh solutions or lyophilize with trehalose .
- Formulation : Nanoemulsions (e.g., PLGA-PEG) improve bioavailability in in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
